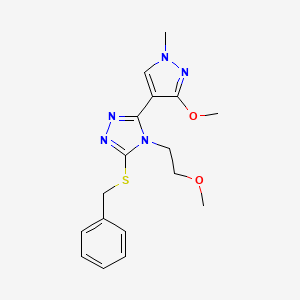
3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H21N5O2S and its molecular weight is 359.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a complex organic compound belonging to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structure of this compound, which includes a benzylthio group and a methoxy-substituted pyrazole moiety, contributes to its potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N5OS with a molecular weight of 315.4 g/mol. The presence of functional groups such as methoxy and pyrazole enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₅OS |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1014072-39-9 |
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Benzylthio Group : This is done via nucleophilic substitution reactions using benzyl halides.
- Attachment of the Pyrazolyl Group : This involves condensation reactions with hydrazine and 1,3-dicarbonyl compounds.
Antimicrobial Properties
Compounds containing triazole and pyrazole structures have demonstrated significant antimicrobial activity. Research indicates that derivatives of 1,2,4-triazoles exhibit:
- Antibacterial Activity : Effective against various pathogenic bacteria.
- Antifungal Activity : Particularly against strains resistant to conventional treatments.
- Antiviral Activity : Potential efficacy against viral infections.
For instance, similar compounds have shown IC50 values in the low micromolar range against different cancer cell lines, indicating promising anticancer potential .
Anticancer Activity
The compound's mechanism of action may involve:
- Inhibition of specific enzymes or receptors.
- Induction of apoptosis in cancer cells.
- Disruption of cellular signaling pathways.
In studies involving triazole derivatives, compounds have been reported with IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and varying efficacy against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 μM to 43.4 μM .
Case Studies
- Study on Anticancer Efficacy : A study evaluated several triazole derivatives for their cytotoxic effects on cancer cell lines. The compound showed significant activity against HCT-116 cells with an IC50 value indicating effective inhibition compared to standard chemotherapeutics .
- Antimicrobial Testing : Another study assessed the antibacterial properties of triazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics.
The biological activity is attributed to the interaction between the compound's functional groups and biological targets:
- Hydrogen Bonding : The triazole and pyrazolyl groups can form hydrogen bonds with enzyme active sites.
- Hydrophobic Interactions : The benzylthio group enhances binding affinity and selectivity towards specific targets.
科学研究应用
Biological Activities
Research indicates that compounds containing triazole and pyrazole structures exhibit a range of biological activities including:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Demonstrated efficacy in inhibiting fungal growth.
- Antiviral : Potential activity against viral infections.
- Anticancer : Exhibits properties that may inhibit cancer cell proliferation.
The specific biological activity of 3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole requires empirical testing to determine its efficacy against specific diseases.
Applications in Medicinal Chemistry
The compound's unique combination of functional groups enhances its versatility in medicinal chemistry. Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques employed in these studies include:
- Molecular docking : To predict binding affinity to target proteins.
- In vitro assays : To assess biological activity against pathogens or cancer cells.
These studies help elucidate the mechanisms of action and identify potential therapeutic uses.
Case Studies
Empirical studies have been conducted to evaluate the pharmacological properties of similar triazole derivatives. For instance:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines.
- Antifungal Efficacy : Another research highlighted the antifungal properties of triazole derivatives against Candida species, suggesting potential therapeutic applications in treating fungal infections.
属性
IUPAC Name |
3-benzylsulfanyl-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-21-11-14(16(20-21)24-3)15-18-19-17(22(15)9-10-23-2)25-12-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXRPFYMPNTBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













